molecular formula C26H31N3O9S B15352225 N-Boc-Cefprozil O-Ethyl Formate

N-Boc-Cefprozil O-Ethyl Formate

Cat. No.: B15352225
M. Wt: 561.6 g/mol
InChI Key: PJCREIVGZUFUNW-YUWRAPRJSA-N
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Description

N-Boc-Cefprozil O-Ethyl Formate is a protected chemical intermediate used in organic and pharmaceutical synthesis. This compound is related to Cefprozil, a second-generation cephalosporin antibiotic effective against a broad spectrum of bacteria . The "N-Boc" (tert-butoxycarbonyl) and "O-Ethyl Formate" groups are common protecting groups in synthetic chemistry; the Boc group specifically safeguards an amine functionality during complex multi-step synthesis, as seen in various synthetic methodologies . As a research chemical, its primary value lies in the development and synthesis of cephalosporin antibiotics, allowing researchers to explore novel synthetic pathways or create new derivatives . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Researchers can refer to patents and literature on cefprozil synthesis for further insight into potential applications of this intermediate . Specific chemical data for this exact protected intermediate is not fully available in the public domain.

Properties

Molecular Formula

C26H31N3O9S

Molecular Weight

561.6 g/mol

IUPAC Name

(6R,7R)-7-[[2-(4-ethoxycarbonyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C26H31N3O9S/c1-6-8-15-13-39-22-18(21(31)29(22)19(15)23(32)33)27-20(30)17(28-24(34)38-26(3,4)5)14-9-11-16(12-10-14)37-25(35)36-7-2/h6,8-12,17-18,22H,7,13H2,1-5H3,(H,27,30)(H,28,34)(H,32,33)/b8-6+/t17?,18-,22-/m1/s1

InChI Key

PJCREIVGZUFUNW-YUWRAPRJSA-N

Isomeric SMILES

CCOC(=O)OC1=CC=C(C=C1)C(C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/C)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)OC1=CC=C(C=C1)C(C(=O)NC2C3N(C2=O)C(=C(CS3)C=CC)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-Cefprozil O-Ethyl Formate typically involves the reaction of Cefprozil with ethyl formate in the presence of a base. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors with continuous monitoring of reaction parameters. The process involves the use of advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Boc-Cefprozil O-Ethyl Formate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide.

Major Products Formed: The major products formed from these reactions include various derivatives of Cefprozil, which are used in the development of new antibiotics.

Scientific Research Applications

N-Boc-Cefprozil O-Ethyl Formate is extensively used in scientific research due to its antibacterial properties. It is employed in the development of new antibiotics and in studying the mechanisms of bacterial resistance. Additionally, it is used in biochemical assays to investigate the interaction of antibiotics with bacterial enzymes.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for cell wall construction. By binding to these proteins, N-Boc-Cefprozil O-Ethyl Formate disrupts the cell wall integrity, leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-Boc-Cefprozil O-Ethyl Formate and related compounds:

Compound Molecular Formula Primary Use Key Functional Groups CAS RN
This compound Not explicitly listed Biochemical reagent; antibiotic synthesis intermediate Boc-protected amine, O-ethyl formate Not provided
Ethyl Formate C₃H₆O₂ Fumigant, solvent Ethyl ester of formic acid 109-94-4
O-Ethyl Thioformate C₃H₆OS Thioformylation reagent Ethyl thioester Not provided
Sodium Formate CHNaO₂ De-icing agent, pH regulator Sodium salt of formic acid 141-53-7
O-Ethyl Methylphosphonothioate C₃H₉O₂PS Pesticide intermediate Ethyl ester, phosphonothioate Not provided

Reactivity and Stability

  • This compound : The Boc group stabilizes the amine against nucleophilic attack, while the O-ethyl formate ester reduces carboxylate reactivity, preventing undesired side reactions during synthesis. This dual protection is absent in simpler esters like ethyl formate .
  • Ethyl Formate : Highly volatile and prone to hydrolysis, limiting its utility in aqueous reactions. Its revoked tolerances (EPA) highlight regulatory concerns .
  • O-Ethyl Thioformate : Less stable than oxyesters; decomposes under scale-up conditions, yielding ethyl formate as a byproduct .

Environmental and Regulatory Profiles

  • This compound: Limited environmental data, but its use in controlled laboratory settings minimizes ecological risks.
  • Ethyl Formate : Once widely used as a fumigant, but revoked tolerances due to toxicity concerns .
  • Sodium Formate : Low environmental impact; used in eco-friendly de-icing solutions .

Research Findings and Challenges

  • Scale-Up Limitations : Analogous to O-ethyl thioformate synthesis, this compound production may face yield reductions at larger scales due to competing esterification pathways .
  • Thermodynamic Stability : Sodium formate’s entropy (103.76 J/mol·K at 1 bar) suggests higher crystalline stability compared to liquid esters like ethyl formate or N-Boc-Cefprozil derivatives .

Q & A

Q. Q1. What are the established synthetic pathways for N-Boc-Cefprozil O-Ethyl Formate, and how can yield optimization be systematically evaluated?

Answer: Synthesis typically involves sequential protection and esterification of the cefprozil backbone. Key steps include:

  • Boc Protection : Reaction of cefprozil with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP catalysis) .
  • Esterification : Use of ethyl formate with activated intermediates (e.g., DCC/DMAP coupling).
    Yield optimization requires monitoring reaction parameters (temperature, solvent polarity, stoichiometry) via HPLC or LC-MS. A fractional factorial design can identify critical variables affecting yield .

Q. Q2. What spectroscopic and chromatographic methods are most reliable for characterizing this compound purity and structural integrity?

Answer:

  • NMR : Confirm Boc and ethyl formate moieties via <sup>1</sup>H NMR (e.g., tert-butyl singlet at δ 1.4 ppm, formate carbonyl at δ 8.1 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient (retention time ~12–15 min) .
  • Mass Spectrometry : ESI-MS expected [M+H]<sup>+</sup> at m/z 580.6. Deviations >0.1% suggest impurities .

Advanced Research Questions

Q. Q3. How do pH and temperature variations affect the stability of this compound in aqueous solutions, and what degradation products form?

Answer: Stability studies should employ accelerated degradation protocols:

  • Experimental Design : Incubate at pH 2–9 (buffers) and 40–60°C. Monitor via LC-MS at intervals (0, 24, 48 hr).
  • Degradation Pathways :
    • Acidic conditions: Cleavage of Boc group, yielding free amine.
    • Alkaline conditions: Ester hydrolysis to cefprozil acid.
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life at 25°C .

Q. Example Data :

pHTemp (°C)Half-life (hr)Major Degradant
24048Cefprozil-amine
96012Cefprozil-acid

Q. Q4. What computational and experimental approaches validate the interaction of this compound with bacterial penicillin-binding proteins (PBPs)?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to PBP3 (PDB ID: 3VMT). Focus on hydrogen bonding with Ser310 and hydrophobic interactions with the β-lactam ring .
  • In Vitro Assays : Competitive binding assays using fluorescent Bocillin FL. Measure IC50 values against purified PBPs .
  • Data Contradictions : If computational binding affinity (ΔG) conflicts with experimental IC50, reassess solvation parameters or protein flexibility in simulations .

Q. Q5. How can researchers reconcile discrepancies in reported bioactivity data for this compound across different bacterial strains?

Answer:

  • Meta-Analysis : Compile MIC values from literature and categorize by bacterial species (e.g., Gram-positive vs. Gram-negative). Use ANOVA to identify strain-specific resistance factors .
  • Mechanistic Studies : Test efflux pump inhibitors (e.g., PAβN) to assess if resistance is mediated by transport mechanisms .
  • Reporting Standards : Ensure all studies specify culture conditions (e.g., Mueller-Hinton broth vs. LB media) to control for variability .

Methodological and Data Management Questions

Q. Q6. What are the best practices for documenting and sharing synthetic procedures and analytical data for this compound?

Answer:

  • Electronic Lab Notebooks (ELNs) : Record reaction parameters, raw spectra, and chromatograms in standardized formats (e.g., JCAMP-DX for NMR) .
  • FAIR Compliance : Deposit data in repositories like ChemRxiv with structured metadata (e.g., solvent purity, instrument calibration dates) .
  • Reproducibility : Include step-by-step protocols in Supplementary Information, citing Beilstein guidelines for compound characterization .

Q. Q7. How should researchers design experiments to investigate the role of this compound in combination therapies against multidrug-resistant pathogens?

Answer:

  • Synergy Testing : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI) with β-lactamase inhibitors (e.g., clavulanic acid) .
  • Control Groups : Include monotherapy arms and vehicle controls to isolate combinatorial effects .
  • Statistical Power : Predefine sample size using G*Power software (α = 0.05, β = 0.2) to ensure detectability of ≥2-fold MIC reduction .

Guidance for Further Inquiry
For unresolved questions, apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses . Cross-validate findings using orthogonal methods (e.g., NMR and X-ray crystallography) to address data contradictions .

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